(2,2,4-Trimethyl-1H-quinolin-6-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate (2,2,4-Trimethyl-1H-quinolin-6-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 5660-49-1
VCID: VC0447676
InChI: InChI=1S/C18H20N2O4/c1-11-9-18(2,3)19-14-5-4-12(8-13(11)14)24-17(23)10-20-15(21)6-7-16(20)22/h4-5,8-9,19H,6-7,10H2,1-3H3
SMILES: CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)CCC3=O)(C)C
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4g/mol

(2,2,4-Trimethyl-1H-quinolin-6-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate

CAS No.: 5660-49-1

Main Products

VCID: VC0447676

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4g/mol

(2,2,4-Trimethyl-1H-quinolin-6-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate - 5660-49-1

CAS No. 5660-49-1
Product Name (2,2,4-Trimethyl-1H-quinolin-6-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
Molecular Formula C18H20N2O4
Molecular Weight 328.4g/mol
IUPAC Name (2,2,4-trimethyl-1H-quinolin-6-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
Standard InChI InChI=1S/C18H20N2O4/c1-11-9-18(2,3)19-14-5-4-12(8-13(11)14)24-17(23)10-20-15(21)6-7-16(20)22/h4-5,8-9,19H,6-7,10H2,1-3H3
Standard InChIKey JVWIAEWOATZGMQ-UHFFFAOYSA-N
SMILES CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)CCC3=O)(C)C
Canonical SMILES CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)CCC3=O)(C)C
PubChem Compound 1749332
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator